2-(Benzyloxy)-6-methylpyridin-3-amine
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Overview
Description
2-(Benzyloxy)-6-methylpyridin-3-amine is an organic compound that belongs to the class of aminopyridines This compound features a benzyl ether group attached to a pyridine ring, which is further substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-methylpyridin-3-amine typically involves the following steps:
N-Methylation of 2-benzyloxypyridine: This step involves the methylation of 2-benzyloxypyridine to produce 2-benzyloxy-1-methylpyridinium triflate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc or tin in dilute mineral acid are often used.
Substitution: Electrophilic reagents like nitrating agents and acylating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(Benzyloxy)-6-methylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. For example, it can act on leukotriene A-4 hydrolase and mitogen-activated protein kinase 14, influencing various biological pathways . These interactions can lead to changes in cellular processes, making it a valuable compound in biomedical research.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: This compound is structurally similar but lacks the amine group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another similar compound with a hydroxyl group instead of an amine.
Uniqueness
2-(Benzyloxy)-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-methyl-2-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-10-7-8-12(14)13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3 |
InChI Key |
QVSRFSKYZHPROA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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